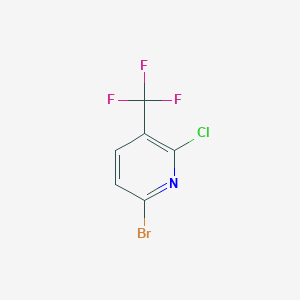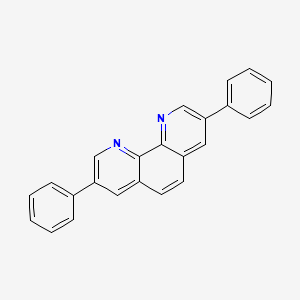
3,8-Diphenyl-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diphenyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two phenyl groups attached to the 3 and 8 positions of the phenanthroline ring. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions. It is also used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,8-Diphenyl-1,10-phenanthroline can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of 3,8-dibromo-1,10-phenanthroline and the corresponding boronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted phenanthroline compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,8-Diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and photophysical processes. For instance, in fluorescent sensors, the complex formed with ruthenium ions can quench fluorescence in the presence of oxygen, allowing for the detection of oxygen levels . In anticancer applications, the metal complexes can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
3,8-Diphenyl-1,10-phenanthroline can be compared with other similar compounds such as:
- 3,8-Di(naphthalen-1-yl)-1,10-phenanthroline
- 3,8-Di(naphthalen-2-yl)-1,10-phenanthroline
- 3,8-Di(anthracen-9-yl)-1,10-phenanthroline
- 3,8-Di(pyren-1-yl)-1,10-phenanthroline
These compounds differ in the aromatic substituents attached to the phenanthroline core. The differences in the substituents can lead to variations in their photophysical and electrochemical properties. For example, the presence of larger aromatic groups like anthracene or pyrene can result in a smaller HOMO-LUMO gap, affecting their absorption and emission properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, biology, medicine, and industry. The compound’s unique properties and reactivity make it a subject of ongoing research and development.
Propiedades
Fórmula molecular |
C24H16N2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3,8-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-13-19-11-12-20-14-22(18-9-5-2-6-10-18)16-26-24(20)23(19)25-15-21/h1-16H |
Clave InChI |
XSLKUWOISFOCKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


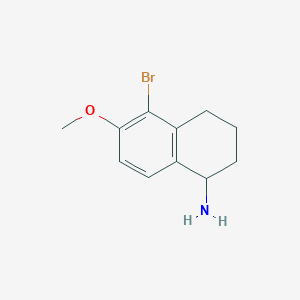
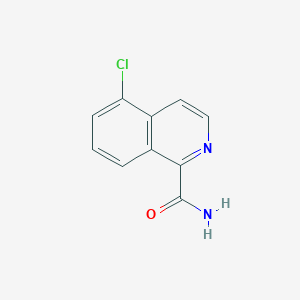
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
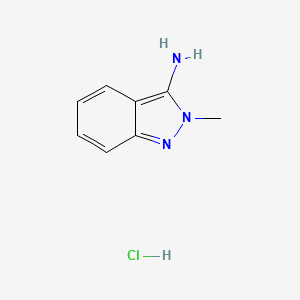
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
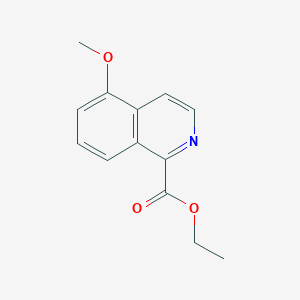
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
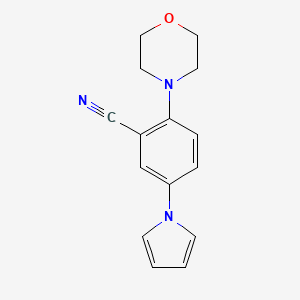
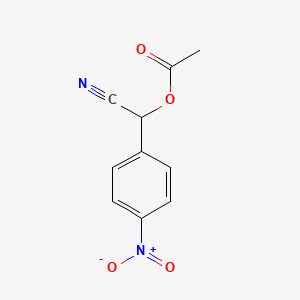
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
